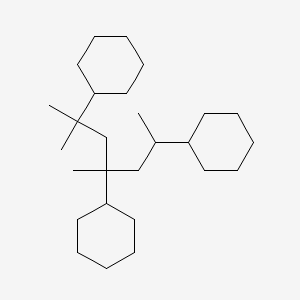
3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride typically involves the reaction of 6-methoxyquinoline with ethyl hydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include steps for the removal of impurities and the isolation of the final product through filtration and drying.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of 3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride.
2-Hydrazinoquinoline: Another hydrazine derivative of quinoline with similar chemical properties.
3-Ethylquinoline: A related compound with a similar quinoline backbone but lacking the hydrazine and methoxy groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
| 1172320-37-4 | |
Fórmula molecular |
C12H16ClN3O |
Peso molecular |
253.73 g/mol |
Nombre IUPAC |
(3-ethyl-6-methoxyquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-3-8-6-9-7-10(16-2)4-5-11(9)14-12(8)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
Clave InChI |
CCXPXXLXQSQPGF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C=CC(=CC2=C1)OC)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






